molecular formula C11H21NO B13007698 7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine

7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine

Cat. No.: B13007698
M. Wt: 183.29 g/mol
InChI Key: LNKAEQDCFIAODV-UHFFFAOYSA-N
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Description

7,7-dimethyl-N-propyl-2-oxabicyclo[320]heptan-6-amine is a bicyclic amine compound with a unique structure that includes an oxabicycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine typically involves the following steps:

    Formation of the bicyclic ring: This can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile.

    Introduction of the amine group: The amine group can be introduced through nucleophilic substitution reactions.

    Alkylation: The final step involves the alkylation of the amine group with a propyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine
  • 7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol

Uniqueness

7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine is unique due to the presence of the propyl group attached to the amine, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this specific substituent.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine

InChI

InChI=1S/C11H21NO/c1-4-6-12-9-8-5-7-13-10(8)11(9,2)3/h8-10,12H,4-7H2,1-3H3

InChI Key

LNKAEQDCFIAODV-UHFFFAOYSA-N

Canonical SMILES

CCCNC1C2CCOC2C1(C)C

Origin of Product

United States

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